molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

Cat. No.: B1663618
CAS No.: 147511-69-1
M. Wt: 881.0 g/mol
InChI Key: RHGYHLPFVJEAOC-FFNUKLMVSA-L
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Chemical Reactions Analysis

Pitavastatin calcium undergoes various chemical reactions:

Scientific Research Applications

Lipid-Lowering Efficacy

Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that this compound shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.

Study Population Dosage LDL-C Reduction Duration
REAL-CAD13,054 patients with CAD1 mg vs. 4 mg4.3% vs. 5.4% (hazard ratio 0.81)Varies
PROOF28,343 patients with hyperlipidemia1, 2, or 4 mgSignificant reduction observed8 weeks

The REAL-CAD study highlighted the effectiveness of this compound in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .

Cardiovascular Disease Prevention

This compound has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.

Marker Baseline Level Post-Treatment Level Significance
hs-CRP0.49 mg/L0.37 mg/LP < 0.05
Lipoprotein-Associated Phospholipase A2Elevated levels observed before treatmentSignificant reduction noted post-treatmentNot specified

These findings suggest that this compound may exert protective effects on vascular health by mitigating inflammation .

Tolerability and Safety Profile

This compound has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of this compound and ezetimibe was well-tolerated in a patient previously intolerant to other statins .

Clinical Case Studies

Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of this compound:

  • Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated this compound at a dose of 1 mg combined with ezetimibe without adverse effects .
  • Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with this compound .

Biological Activity

Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.

This compound's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:

  • Decreased LDL-C Levels : this compound significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .
  • Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .
  • Enhanced LDL Receptor Expression : this compound promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .

In Vitro Studies

  • Endothelial Lipase Activity : Research indicates that this compound reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with this compound, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .
  • Cytotoxic Effects on Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .

In Vivo Studies

  • REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) this compound in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .
  • REPRIEVE Trial : In this study involving people with HIV, this compound demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .

Long-term Safety and Efficacy

A long-term observational study involving over 20,000 patients indicated that this compound was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.

Comparison with Other Statins

In comparative studies, this compound has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.

Summary Table of Key Findings

Study/TrialPopulationInterventionKey Findings
REAL-CADPatients with stable CADHigh-dose vs Low-doseHigh-dose reduced cardiovascular events significantly
REPRIEVEPeople with HIVThis compound vs Placebo35% reduction in major adverse cardiovascular events
LIVES Study~20,000 patientsThis compoundSignificant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%)
In Vitro StudiesEndothelial cellsThis compoundDecreased phospholipase activity by 64%

Q & A

Basic Research Questions

Q. How can researchers design a robust clinical trial to evaluate Pitavastatin’s cardiovascular benefits in high-risk populations?

  • Methodological Answer : Use the PICOT framework to structure the research question:

  • P opulation: Specify the cohort (e.g., HIV patients with elevated cardiovascular risk).
  • I ntervention: Daily this compound (4 mg).
  • C omparison: Placebo or standard care.
  • O utcome: Major adverse cardiovascular events (MACE).
  • T imeframe: Long-term follow-up (e.g., 5 years).
  • This framework ensures alignment with trials like REPRIEVE , which demonstrated a 35% reduction in MACE using this compound .

Q. What are the validated bioanalytical methods for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Follow FDA/EMA guidelines for bioanalytical validation:

  • Linearity : Test across the expected concentration range (e.g., 0.1–50 ng/mL).
  • Accuracy/Precision : Use quality control samples with ≤15% deviation.
  • Selectivity : Ensure no interference from metabolites or co-administered drugs (e.g., antiretrovirals).
  • Stability : Assess under storage and processing conditions .

Q. How do researchers assess this compound’s lipid-lowering efficacy in dose-response studies?

  • Methodological Answer : Conduct systematic reviews with log dose-response modeling :

  • Use Cochrane criteria to select RCTs and controlled studies (3–12 weeks duration).
  • Analyze LDL-C reduction per two-fold dose increase (e.g., 5.35% reduction per doubling, 95% CI: 3.32–7.38).
  • Compare efficacy against other statins using standardized metrics (e.g., % change in total cholesterol) .

Advanced Research Questions

Q. How can factorial design optimize this compound’s formulation for enhanced bioavailability?

  • Methodological Answer : Implement a 3² factorial design with independent variables:

  • A : Superdisintegrant concentration (Indion414: 2–8 mg).
  • B : Sublimating agent concentration (camphor: 5–20 mg).
  • Evaluate dependent parameters: in vitro drug release (Y3), disintegration time (Y2), and water absorption ratio (Y1).
  • Use Design Expert® software to generate polynomial equations and optimize desirability functions .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies (e.g., with AKT inhibitors)?

  • Methodological Answer : Apply two-way ANOVA with Dunnett’s test for in vitro studies:

  • Compare cell viability across treatment arms (e.g., this compound alone vs. combination with AZD5363).
  • Report significance thresholds (e.g., p < 0.0001 for SUM159 cells at 72 hours).
  • Validate synergy using combination indices (e.g., Chou-Talalay method) .

Q. How do longitudinal studies evaluate this compound’s renoprotective effects in diabetic nephropathy?

  • Methodological Answer : Design a 12-month randomized trial with biomarkers:

  • Primary endpoint: Urinary liver-type fatty acid-binding protein (l-FABP) levels.
  • Secondary endpoints: Albuminuria, oxidative stress markers (e.g., 8-hydroxydeoxyguanosine).
  • Use paired t-tests to compare pre/post-treatment changes (e.g., l-FABP reduction from 18.6 to 8.8 μg/g creatinine, p < 0.01) .

Q. Methodological Considerations for Data Interpretation

  • Handling Contradictory Evidence : For dose-dependent effects, reconcile discrepancies between in vitro (e.g., 4 μM this compound in cancer studies ) and clinical doses (4 mg/day in REPRIEVE ) using pharmacokinetic modeling.
  • Reproducibility : Document experimental protocols per ICH guidelines (e.g., batch records for tablet formulation ) and share raw datasets as supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding in REPRIEVE ) and adhere to CONSORT guidelines for clinical trial reporting .

Properties

CAS No.

147511-69-1

Molecular Formula

C50H46CaF2N2O8

Molecular Weight

881.0 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI Key

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Appearance

white to pale-yellow powder

Key on ui other cas no.

147511-69-1

Pictograms

Health Hazard

solubility

Very slightly soluble

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

vapor_pressure

2.32X10-17 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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